molecular formula C14H16N4O B2684307 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide CAS No. 81664-83-7

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide

Cat. No.: B2684307
CAS No.: 81664-83-7
M. Wt: 256.309
InChI Key: PDZGJVNOKZIRIS-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide is an organic compound with the molecular formula C14H16N4O It is characterized by the presence of both pyridine and pyrimidine rings, which are heterocyclic aromatic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-(4-pyridinyl)-4-pyrimidinamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide can be compared with other similar compounds, such as:

    2-(4-pyridinyl)-4-pyrimidinyl derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    N-alkylated pyridine and pyrimidine derivatives: These compounds have similar nitrogen-containing heterocyclic rings but differ in the alkyl groups attached to the nitrogen atoms.

The uniqueness of this compound lies in its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(2)9-13(19)17-12-5-8-16-14(18-12)11-3-6-15-7-4-11/h3-8,10H,9H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGJVNOKZIRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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